molecular formula C18H38 B108993 2-Methylheptadecane CAS No. 1560-89-0

2-Methylheptadecane

Cat. No.: B108993
CAS No.: 1560-89-0
M. Wt: 254.5 g/mol
InChI Key: RJWUMFHQJJBBOD-UHFFFAOYSA-N
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Description

2-Methylheptadecane is an organic compound with the molecular formula C18H38. It is a branched alkane, specifically a methyl-substituted heptadecane. This compound is known for its presence in various natural sources and its role in different chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylheptadecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of heptadecane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure the methyl group is correctly positioned on the heptadecane chain.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of unsaturated precursors. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to saturate the carbon-carbon double bonds, resulting in the formation of the desired alkane.

Chemical Reactions Analysis

Types of Reactions: 2-Methylheptadecane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents, such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

    Reduction: Although this compound is already a saturated hydrocarbon, it can undergo further reduction under specific conditions, such as catalytic hydrogenation, to remove any residual unsaturation.

    Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms on the alkane chain, are common. These reactions usually require the presence of light or heat to proceed.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Fully saturated hydrocarbons

    Substitution: Halogenated alkanes

Scientific Research Applications

2-Methylheptadecane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

    Biology: This compound is studied for its role as a pheromone in certain insect species, particularly moths, where it acts as a chemical signal for mating behaviors.

    Medicine: Research into its potential as a biomarker for certain diseases is ongoing, as its presence in biological samples can indicate specific metabolic processes.

    Industry: this compound is used in the formulation of lubricants and as a component in the production of synthetic fuels.

Mechanism of Action

The mechanism of action of 2-Methylheptadecane varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors on the antennae of insects, triggering a behavioral response. In chemical reactions, its reactivity is primarily influenced by the presence of the methyl group, which can affect the compound’s stability and reactivity towards different reagents.

Comparison with Similar Compounds

2-Methylheptadecane can be compared to other similar compounds, such as:

    Heptadecane: A straight-chain alkane with no branching, making it less reactive in certain chemical reactions.

    2-Methylhexadecane: Another methyl-substituted alkane, but with a shorter carbon chain, leading to different physical and chemical properties.

    2-Methyloctadecane: A longer-chain methyl-substituted alkane, which may have higher boiling and melting points compared to this compound.

The uniqueness of this compound lies in its specific branching and chain length, which confer distinct physical and chemical properties that are valuable in various applications.

Properties

IUPAC Name

2-methylheptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)3/h18H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWUMFHQJJBBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073266
Record name Heptadecane, 2-methyl-
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Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1560-89-0, 72123-30-9
Record name 2-Methylheptadecane
Source ChemIDplus
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Record name Isooctadecane
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Record name 2-METHYLHEPTADECANE
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Record name Heptadecane, 2-methyl-
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Record name Isooctadecane
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Record name 2-METHYLHEPTADECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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